1-Bromo-3-(butane-1-sulfinyl)benzene
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Overview
Description
1-Bromo-3-(butane-1-sulfinyl)benzene is an organic compound with the molecular formula C10H13BrOS. It is a phenacyl derivative that can be used for the preparation of various chemical compounds, including 1,2,4-triazole and sulfonyl chloride . This compound is characterized by the presence of a bromine atom and a butane-1-sulfinyl group attached to a benzene ring.
Preparation Methods
1-Bromo-3-(butane-1-sulfinyl)benzene can be synthesized through a reaction involving phenacyl chloride and sodium tetrafluoroborate in tert-butanol, with sulfur acting as an anion . The reaction produces a mixture of products, including this compound, which can then be purified by recrystallization from benzene or chloroform
Chemical Reactions Analysis
1-Bromo-3-(butane-1-sulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium tetrafluoroborate, tert-butanol, and sulfur . Major products formed from these reactions include 1,2,4-triazole and sulfonyl chloride derivatives .
Scientific Research Applications
1-Bromo-3-(butane-1-sulfinyl)benzene has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(butane-1-sulfinyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the sulfinyl group are key functional groups that participate in chemical reactions, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(butane-1-sulfinyl)benzene: Similar structure but with the sulfinyl group in the para position.
1-Chloro-3-(butane-1-sulfinyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-Bromo-3-(methylsulfinyl)benzene: Similar structure but with a methylsulfinyl group instead of butane-1-sulfinyl.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-butylsulfinylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c1-2-3-7-13(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAHJFSTKOMTSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616336 |
Source
|
Record name | 1-Bromo-3-(butane-1-sulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215077-69-2 |
Source
|
Record name | 1-Bromo-3-(butane-1-sulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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